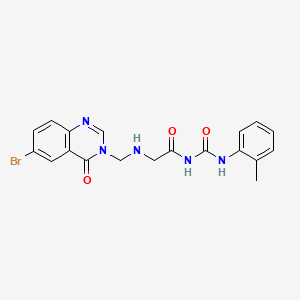

Acetamide, 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)methyl)amino)-N-(((2-methylphenyl)amino)carbonyl)-

Description

The compound Acetamide, 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)methyl)amino)-N-(((2-methylphenyl)amino)carbonyl)- (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring a quinazolinone core substituted with bromine at position 6 and a methyleneamino linker to a urea-functionalized 2-methylphenyl group. Its molecular formula is C₁₇H₁₃BrClN₃O₂ (), with an average molecular mass of 406.664 g/mol. The structure combines a brominated quinazolinone scaffold—a motif associated with diverse pharmacological activities—with a urea-linked acetamide side chain, which may enhance hydrogen-bonding interactions in biological systems.

Key structural attributes include:

- Methyleneamino bridge: Facilitates conformational flexibility.

- N-(((2-Methylphenyl)amino)carbonyl) group: Introduces steric bulk and hydrophobic interactions.

Properties

CAS No. |

86816-92-4 |

|---|---|

Molecular Formula |

C19H18BrN5O3 |

Molecular Weight |

444.3 g/mol |

IUPAC Name |

2-[(6-bromo-4-oxoquinazolin-3-yl)methylamino]-N-[(2-methylphenyl)carbamoyl]acetamide |

InChI |

InChI=1S/C19H18BrN5O3/c1-12-4-2-3-5-15(12)23-19(28)24-17(26)9-21-10-25-11-22-16-7-6-13(20)8-14(16)18(25)27/h2-8,11,21H,9-10H2,1H3,(H2,23,24,26,28) |

InChI Key |

VAHCCUHDQRWZFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC(=O)CNCN2C=NC3=C(C2=O)C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(o-tolylcarbamoyl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.

Bromination: The quinazolinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position.

Methylation: The brominated quinazolinone is reacted with formaldehyde and a secondary amine to introduce the methylamino group at the 3-position.

Acylation: The final step involves the acylation of the methylamino group with o-tolyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially forming alcohol derivatives.

Substitution: The bromo group at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

Oxidation: N-oxides of the methylamino group.

Reduction: Alcohol derivatives of the quinazolinone core.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Potential

Research has highlighted the anticancer properties of acetamide derivatives, particularly those containing quinazoline moieties. These compounds have shown significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : A study demonstrated that quinazoline-acetamide derivatives exhibited moderate to good anticancer potential against human cancer cell lines such as HCT-116 and MCF-7. The most potent derivatives displayed IC50 values in the range of 1.9–7.52 μg/mL, indicating their effectiveness in inhibiting cancer cell growth .

Anti-inflammatory and Analgesic Effects

Another area of application is in the development of analgesic and anti-inflammatory agents. Compounds derived from acetamide have been evaluated for their effectiveness in reducing inflammation and pain:

- Analgesic Activity : In a study involving a series of quinazoline-acetamides, one compound showed a significant analgesic effect with a 53% reduction in pain at a dose of 10 mg/kg, while also exhibiting lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .

Interaction Studies

Understanding how acetamide interacts with biological targets is crucial for optimizing its efficacy as a therapeutic agent. Interaction studies typically focus on:

- Binding Affinity : Assessing how well the compound binds to specific enzymes or receptors.

- Mechanism of Action : Investigating the pathways through which these compounds exert their effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(((6-Bromo-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(o-tolylcarbamoyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death.

Comparison with Similar Compounds

Compound B : 2-(6-Bromo-4-oxo-3(4H)-quinazolinyl)-N-(4-chloro-2-methylphenyl)acetamide

- Molecular Formula : C₁₇H₁₃BrClN₃O₂ (identical to Compound A) .

- Key Differences : Replaces the urea group with a direct acetamide linkage to a 4-chloro-2-methylphenyl ring. The absence of the urea moiety reduces hydrogen-bonding capacity but increases lipophilicity (logP estimated 3.2 vs. 2.8 for Compound A).

Compound C : 2-[3-(4-Bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide

Compound D : 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide

- Molecular Formula : C₁₂H₁₀BrN₃O .

- Key Differences: Simplifies the quinazolinone core to a single bromophenyl-acetamide structure. Lacks the urea functionality, resulting in lower molecular weight (292.13 g/mol) and reduced steric hindrance.

Pharmacological and Physicochemical Properties

- Compound C ’s higher logP suggests superior membrane permeability but may limit aqueous solubility.

Compound A :

- However, analogous compounds (e.g., ) suggest coupling strategies using brominated quinazolinones and isocyanate intermediates.

Compound B :

- Likely synthesized via nucleophilic substitution of a brominated quinazolinone with 4-chloro-2-methylphenylacetamide, with yields >80% inferred from similar protocols ().

Compound D :

- Prepared via carbodiimide-mediated coupling of 4-bromophenylacetic acid with 2-aminopyrazine (yield ~75%) .

Biological Activity

Acetamide, 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)methyl)amino)-N-(((2-methylphenyl)amino)carbonyl)- is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of Acetamide, 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)methyl)amino)-N-(((2-methylphenyl)amino)carbonyl)- is , with a molecular weight of approximately 435.27 g/mol. The compound features a quinazoline ring, which is often associated with various pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including protein tyrosine kinases and heme oxygenase. These enzymes are crucial in regulating cellular functions and signaling pathways.

- Receptor Modulation : It may interact with specific cellular receptors, modulating signaling pathways that influence cell growth and survival.

- Antimicrobial Activity : Initial studies suggest that it exhibits antimicrobial properties against certain pathogens.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the quinazoline core and substituents significantly affect the biological activity:

| Compound | R1 (Substituent) | R2 (Substituent) | IC50 (µM) | Biological Activity |

|---|---|---|---|---|

| 1 | 6-Br | - | 1.46 | Protein Tyrosine Kinase Inhibitor |

| 2 | 7-Br | - | 80.7 | No inhibition at 50 µM |

| 3a | 8-Me | - | 3.9 | Moderate inhibition |

| 3b | H | - | 11.8 | Low inhibition |

This table summarizes the inhibitory effects of various analogs derived from Acetamide, indicating that specific substitutions can enhance or diminish biological activity.

Antitumor Activity

A study evaluated the antitumor properties of Acetamide derivatives against various cancer cell lines. The results indicated that certain analogs exhibited significant cytotoxicity with IC50 values in the micromolar range. For example, one derivative showed an IC50 of against breast cancer cells, highlighting its potential as an anticancer agent .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of Acetamide against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from to , indicating potent antimicrobial activity .

Heme Oxygenase Inhibition

Research also assessed the inhibitory effects on heme oxygenase-1 (HO-1), an enzyme involved in heme degradation and associated with cytoprotective functions in cells. The compound exhibited an IC50 value of , suggesting its potential role in therapeutic applications targeting oxidative stress .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

Methodological Answer: Synthesis requires multi-step optimization, including:

- Acylating agent selection : Convert carboxylic acid intermediates to reactive acyl halides for amine coupling, as direct amine-carboxylic acid reactions are hindered by base interactions .

- Protecting group strategy : Use temporary protecting groups (e.g., tert-butoxycarbonyl) for reactive sites like the quinazolinyl nitrogen to prevent side reactions during bromination or methylation .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates, confirmed by TLC and LC-MS .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- FTIR : Confirm carbonyl groups (C=O stretch ~1650–1750 cm⁻¹) in the quinazolinone and acetamide moieties .

- NMR : Use -NMR to verify methylene bridges (δ 4.0–5.0 ppm for -CH-NH-) and aromatic protons (δ 6.5–8.5 ppm) in the 2-methylphenyl group. -NMR identifies carbonyl carbons (δ 165–180 ppm) .

- Elemental analysis : Validate stoichiometry (e.g., C, H, N, Br) to confirm purity (>95%) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties relevant to biological activity?

Methodological Answer:

- HOMO-LUMO analysis : Calculate frontier molecular orbitals to assess electron-donating/accepting capacity. A narrow HOMO-LUMO gap (<4 eV) suggests high reactivity, useful for targeting enzyme active sites .

- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict binding affinity with biological targets (e.g., kinases or DNA) .

- Vibrational frequency simulation : Compare computed FTIR spectra with experimental data to validate conformational stability .

Q. How to resolve contradictions in reported bioactivity data for quinazolinone-acetamide derivatives?

Methodological Answer:

- Comparative assay design : Standardize in vitro assays (e.g., IC measurements against EGFR kinase) using consistent cell lines (e.g., HeLa) and controls .

- Metabolite profiling : Use LC-HRMS to identify degradation products or metabolites that may skew bioactivity results .

- Statistical validation : Apply ANOVA or multivariate analysis to account for batch-to-batch variability in synthetic yields or purity .

Q. What computational tools optimize reaction conditions for large-scale synthesis?

Methodological Answer:

- AI-driven process simulation : Use COMSOL Multiphysics or Aspen Plus to model heat transfer and mixing efficiency in reactors, minimizing byproduct formation .

- Machine learning (ML) : Train ML models on historical reaction data (e.g., solvent polarity, temperature) to predict optimal conditions for bromination or amidation steps .

- Membrane separation : Simulate nanofiltration systems to isolate intermediates, reducing solvent waste .

Q. How to assess toxicity when toxicological data is limited?

Methodological Answer:

- In silico prediction : Use QSAR models (e.g., Toxtree) to estimate acute toxicity based on structural alerts (e.g., bromine substitution) .

- In vitro assays : Perform MTT assays on HepG2 cells to measure cytotoxicity, with IC thresholds <100 µM indicating low risk for further development .

- Environmental impact screening : Apply OECD guidelines for biodegradability (e.g., Modified Sturm Test) to assess ecotoxicity .

Q. What strategies validate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

- Kinase profiling : Use competitive binding assays (e.g., ADP-Glo™) to screen against a panel of 50+ kinases, prioritizing EGFR and VEGFR2 .

- X-ray crystallography : Co-crystallize the compound with kinase domains to identify hydrogen bonds (e.g., quinazolinone C=O with Lys721 in EGFR) .

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess residence time and conformational changes .

Data Management & Reproducibility

Q. How to ensure data integrity in multi-institutional studies?

Methodological Answer:

- Blockchain-based tracking : Use platforms like SciChain to timestamp experimental protocols and raw data, ensuring traceability .

- Metadata standardization : Adopt ISA-TAB formats for annotating synthesis conditions (e.g., solvent ratios, catalyst loads) .

- Open-access repositories : Deposit spectral data (NMR, HRMS) in PubChem or Zenodo for peer validation .

Q. How to address batch variability in synthetic yields?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design (e.g., 2 factorial) to isolate critical factors (e.g., reaction temperature, catalyst concentration) .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

- Quality-by-Design (QbD) : Define a design space for critical quality attributes (e.g., purity ≥95%) using ICH Q8 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.